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Introduction to Quizalofop-P-ethyl and Its
Environmental Significance

Quizalofop-P-ethyl (ethyl (2R)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate) is a selective

post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical family. It is

widely used for controlling annual and perennial grass weeds in broad-leaved crops including soybeans,

sunflowers, potatoes, and oilseed rape. As an ACCase (acetyl-CoA carboxylase) inhibitor, quizalofop-P-

ethyl exhibits systemic activity by being absorbed through leaves and translocated throughout the plant,

ultimately accumulating in meristematic tissues where it disrupts fatty acid biosynthesis. The herbicidal

activity is primarily attributed to the R-enantiomer, which demonstrates significantly greater efficacy than

the S-enantiomer due to its specific interaction with the target enzyme.

The extensive application of quizalofop-P-ethyl has raised environmental concerns due to its potential

persistence and the formation of transformation products that may pose risks to non-target organisms and

ecosystems. As a result, understanding the environmental fate and degradation pathways of this herbicide has

become crucial for environmental risk assessment and the development of effective remediation strategies.

This comprehensive technical review synthesizes current scientific knowledge on the behavior of

quizalofop-P-ethyl in various environmental compartments, its metabolic pathways in different systems, the

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 13 Tech Support

https://www.smolecule.com/products/s540883?utm_src=pdf-body
https://www.smolecule.com/products/s540883?utm_src=pdf-interest
https://www.smolecule.com/products/s540883?utm_src=pdf-body
https://www.smolecule.com/products/s540883?utm_src=pdf-body
https://www.smolecule.com/products/s540883?utm_src=pdf-body
https://www.smolecule.com/products/s540883?utm_src=pdf-body
https://www.smolecule.com/products/s540883?utm_src=pdf-body
https://www.smolecule.com/products/s540883?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


microorganisms and enzymes involved in its breakdown, and the analytical methods used for tracking its

dissipation and transformation.

Environmental Fate and Behavior

Dissipation Kinetics in Environmental Matrices

The environmental persistence of quizalofop-P-ethyl varies significantly across different matrices, with

degradation rates influenced by factors such as soil composition, temperature, pH, and microbial activity.

Under field conditions in sunflower cultivation, quizalofop-P-ethyl exhibits relatively rapid dissipation in

silty clay soil, with half-lives ranging from 0.45 to 0.71 days when described by Gustafson and Holden

(FOMC) kinetics, and 0.55 to 0.68 days when applying single first-order (SFO) kinetics [1]. This rapid

degradation indicates minimal long-term persistence in agricultural soils under Mediterranean conditions.

The dissipation occurs primarily in the top 10 cm of soil, with no detectable residues found below this layer,

suggesting limited leaching potential in typical agricultural scenarios.

In contrast, studies conducted on railway track soils – characterized by lower organic carbon content –

revealed significantly longer half-lives for quizalofop-P-ethyl and its metabolites compared to agricultural

soils [2]. The half-life of quizalofop-P-ethyl in these substrates was approximately 1.4 to 26 times longer

than in agricultural soils, depending on the specific compound and soil properties. This enhanced persistence

in railway environments highlights the critical role of soil composition in determining the environmental

fate of this herbicide. The low organic matter content in railway soils not only prolongs degradation but also

increases mobility, potentially elevating the risk of groundwater contamination in such scenarios.

Mobility and Transport Mechanisms

The mobility potential of quizalofop-P-ethyl and its metabolites governs their transport through

environmental compartments and determines their likelihood of reaching sensitive water resources. In

agricultural settings, quizalofop-P-ethyl demonstrates limited mobility, with field studies detecting no

herbicide residues below the 10-cm soil layer [1]. Runoff losses of the parent compound are generally low,

with total losses representing less than 0.021% and 0.005% of the initially applied active ingredient in water
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and sediment, respectively. These findings suggest minimal risk of contamination for adjacent water bodies

under normal agricultural use conditions.

However, the primary metabolite quizalofop-acid exhibits greater mobility than the parent compound,

particularly in substrates with low organic carbon content such as railway track soils [2]. The sorption

coefficients (Kd) for quizalofop-P-ethyl and its metabolites were found to be 3 to 19 times lower in railway

materials compared to agricultural soils, indicating substantially higher mobility in these environments. This

enhanced mobility, combined with the faster drainage design of railway tracks, increases the contamination

potential for underlying aquifers. Consequently, uses in non-agricultural settings like railway tracks may

present higher environmental risks compared to typical agricultural applications.

Plant Uptake and Translocation

Quizalofop-P-ethyl exhibits systemic properties in plants, being absorbed through leaf surfaces and

translocated via both xylem and phloem. In sunflower cultivation, residues remain detectable for 18 days

after application (DAA) in stems and leaves, and for 6 DAA in the root system [1]. Importantly, no herbicide

residues are detected in the inflorescences and seeds of sunflower plants, indicating limited translocation to

reproductive organs. This selective distribution within plant tissues has significant implications for both

herbicide efficacy and potential exposure of non-target organisms.

The enantioselective behavior of quizalofop-P-ethyl in plants contributes to its selective herbicidal activity.

The R-enantiomer exhibits significantly greater herbicidal efficacy compared to the S-enantiomer, a

characteristic common to AOPP herbicides [3]. This enantioselectivity extends to degradation processes,

with variations in dissipation rates between enantiomers observed in different environmental matrices.

Understanding these enantioselective processes is essential for comprehensive environmental risk

assessments and for the development of more environmentally friendly herbicide formulations.

Table 1: Dissipation Half-lives of Quizalofop-P-ethyl in Different Environmental Matrices

Environmental
Matrix

Half-life (Days) Experimental Conditions Reference

Agricultural soil (silty

clay)

0.45-0.71 Field conditions,

Mediterranean climate

[1]
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Environmental
Matrix

Half-life (Days) Experimental Conditions Reference

Railway track soils 1.4-26 times longer than

agricultural soils

Laboratory incubation, low OC

soils

[2]

Water systems 10-70 Laboratory studies, distilled

water

[4]

Plants (stems and

leaves)

18 (detection period) Sunflower cultivation, field

conditions

[1]

Table 2: Mobility Parameters of Quizalofop-P-ethyl and Metabolites

Compound
Sorption Coefficient
(Kd) in Agricultural
Soils

Sorption Coefficient
(Kd) in Railway Soils

Leaching
Potential

Notes

Quizalofop-P-

ethyl

Moderate to high 3-19 times lower Low to

moderate

Limited mobility in

agricultural soils

Quizalofop-

acid

Moderate Significantly lower Moderate to

high

Primary

metabolite, greater
mobility

CHQ Not determined Not determined High Detected in water
systems

PPA Not determined Not determined High Polar metabolite

Degradation Pathways and Metabolites

Aquatic Environment Degradation
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In aquatic systems, quizalofop-P-ethyl undergoes sequential transformations leading to the formation of

various metabolites through both chemical and biological processes. The initial step involves the hydrolytic

cleavage of the ester bond, resulting in the formation of quizalofop-acid (also referred to as quizalofop-P),

which represents the primary bioactive form [5] [4]. This conversion occurs relatively rapidly, with the

concentration of quizalofop-acid increasing as the parent compound decreases during degradation studies.

Further transformation proceeds through the microbial degradation of the chloroquinoxaline ring, leading

to the formation of dihydroxychloroquinoxalin (CHHQ) and 6-chloroquinoxalin-2-ol (CHQ) as key

intermediates.

The complete degradation pathway in water systems ultimately yields 3-OH-CQO and PPA ((R)-2-(4-

hydroxyphenoxy)propionic acid) as terminal metabolites [4]. The persistence of these compounds varies

significantly, with CHQ concentrations reaching as high as 1400 μg/L after 75 days following the application

of quizalofop-P-ethyl commercial products [4]. The half-lives of quizalofop-P-ethyl and its commercial

formulations in water range from 10 to 70 days for most analytes, classifying them as medium to high

persistent compounds in aquatic environments [4]. This persistence, combined with the potential ecological

effects of the metabolites, underscores the importance of understanding the complete transformation pathway

when assessing the environmental impact of quizalofop-P-ethyl use.

Quizalofop-P-ethyl
(Parent Compound)

Quizalofop-P-acid
(Primary Metabolite)

Ester hydrolysis

Dihydroxychloroquinoxalin
(CHHQ)

Ring transformation

(R)-2-(4-hydroxyphenoxy)
propionic acid (PPA)

Side chain cleavage

6-Chloroquinoxalin-2-ol
(CHQ)

Dehydroxylation

3-OH-CQO

Oxidation
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Figure 1: Primary degradation pathway of quizalofop-P-ethyl in aquatic environments

Soil Metabolism Pathways

In soil environments, quizalofop-P-ethyl undergoes rapid enantioselective degradation with the S-

enantiomer degrading slightly faster than the R-enantiomer, leading to relative enrichment of the herbicidally

active R-form [3]. The primary transformation pathway involves hydrolytic cleavage of the ester bond,

catalyzed by both chemical processes and microbial enzymes, yielding quizalofop-acid as the main initial

metabolite [2]. This conversion occurs rapidly across various soil types, with quizalofop-acid subsequently

undergoing further transformation through microbial action and photodegradation processes.

The complete metabolic pathway in soils involves the formation of hydroxylated derivatives including 3-

OH-quizalofop-acid and 3-OH-CQO, with the latter representing a key intermediate in the breakdown of the

chloroquinoxaline moiety [2]. Under field conditions, these metabolites are typically formed in only low

quantities, with the parent compound and primary metabolite representing the majority of detectable

residues. The rate and pathway of degradation vary significantly depending on soil characteristics, with

lower degradation rates observed in soils with reduced organic matter content and microbial activity, such as

those found in railway track environments [2].

Metabolic Pathways in Plants

In plants, quizalofop-P-ethyl is rapidly absorbed and translocated, following a metabolic pathway similar

to that observed in soils and aquatic systems. The initial activation step involves enzymatic hydrolysis to

form quizalofop-acid, the herbicidally active form that inhibits ACCase in sensitive grass species [6]. In

resistant broad-leaved crops like sunflowers, the herbicide is subsequently conjugated with glutathione

through the action of specific glutathione S-transferases (GSTs), facilitating its detoxification and

compartmentalization.

Recent research has identified specific GST enzymes, such as PfGSTF2 in Polypogon fugax, that confer

resistance to quizalofop-P-ethyl through enhanced herbicide metabolism [6]. These enzymes catalyze the

conjugation of glutathione to the quizalofop molecule at the ether bond, generating a GSH-quizalofop
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conjugate and a propanoic acid derivative with greatly reduced herbicidal activity. The identification of

these specific detoxification enzymes provides valuable insights into the mechanisms of selective toxicity

between grasses and broad-leaved plants, as well as the evolution of herbicide resistance in weed

populations.

Microbial Degradation and Bioremediation

Microbial Strains and Degradation Efficiency

A diverse range of bacterial strains capable of degrading quizalofop-P-ethyl has been isolated from various

environmental sources, demonstrating the widespread distribution of microbial metabolic pathways for this

herbicide. These include strains from genera such as Pseudomonas, Rhodococcus, Brevundimonas,

Methylobacterium, and Acinetobacter [7] [3] [8]. These microorganisms employ cometabolic processes and

specific hydrolytic enzymes to initiate the breakdown of quizalofop-P-ethyl, with degradation efficiencies

varying significantly among strains and under different environmental conditions.

The degradation capabilities of these bacterial strains are remarkable, with some isolates capable of

completely degrading quizalofop-P-ethyl at concentrations of 50 mg/L within 72 hours under optimal

conditions [9]. For instance, Methylobacterium populi YC-XJ1 achieves 97% degradation of QPE (50 mg/L)

within 72 hours, with a maximum degradation rate of 1.4 mg/L/h [9]. Similarly, Pseudomonas sp. J-2

demonstrates efficient degradation, leading to the identification of quizalofop acid as the primary metabolite

[8]. These strains typically exhibit broad substrate specificity, capable of degrading various AOPP

herbicides with differing efficiencies, making them promising candidates for bioremediation applications in

contaminated environments.

Table 3: Microbial Strains Capable of Degrading Quizalofop-P-ethyl

Bacterial Strain Isolation Source
Degradation
Efficiency

Optimal
Conditions

Key
Enzymes

Pseudomonas sp. J-2 Activated sludge High (specific rates

not provided)

30°C, pH 7.0 QpeH

esterase
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Bacterial Strain Isolation Source
Degradation
Efficiency

Optimal
Conditions

Key
Enzymes

Brevundimonas sp.

QPT-2

Environmental

samples

High for multiple

AOPPs

40°C, pH 8.0 EstWX

esterase

Methylobacterium
populi YC-XJ1

Desert soil 97% in 72 h (50

mg/L)

35°C, pH 8.0 QPEH1

esterase

Rhodococcus sp. JT-3 Natural

consortium

Requires partner

strain JT-9

Not specified Key

esterase

Acinetobacter sp. DL-2 Environmental

samples

High for fenoxaprop-

P-ethyl

Not specified AfeH

hydrolase

Enzymatic Mechanisms and Catalytic Properties

The initial and rate-limiting step in the microbial degradation of quizalofop-P-ethyl is the hydrolytic

cleavage of the ester bond, catalyzed by specific carboxylesterases that belong to the α/β hydrolase fold

family. These enzymes, including QpeH from Pseudomonas sp. J-2, EstWX from Brevundimonas sp. QPT-2,

and QPEH1 from Methylobacterium populi YC-XJ1, exhibit high catalytic efficiency toward quizalofop-P-

ethyl and related AOPP herbicides [3] [8] [9]. These esterases typically demonstrate optimal activity at

neutral to slightly alkaline pH (7.0-9.0) and temperatures ranging from 30°C to 40°C, with varying stability

under different environmental conditions.

A notable characteristic of many quizalofop-P-ethyl-degrading esterases is their distinct enantioselectivity,

with most characterized enzymes showing preference for the R-enantiomer, which coincides with the

herbicidally active form [3]. For instance, EstWX from Brevundimonas sp. QPT-2 exhibits higher affinity

and catalytic efficiency toward the R-enantiomers of AOPP herbicides, contributing to the enantioselective

degradation observed in environmental samples. These enzymes typically follow Michaelis-Menten

kinetics, with Km values in the micromolar range, indicating high affinity for their substrate. The catalytic

mechanism relies on a conserved catalytic triad (typically Ser-Asp-His) common to esterases, with specific

residues such as S73, K76, Y196, and W368 in EstWX being essential for catalytic function [3].
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Bioremediation Applications

The isolated microbial strains and their enzymes show significant promise for bioremediation applications

in quizalofop-P-ethyl-contaminated environments. The feasibility of using these biological agents has been

demonstrated in both liquid cultures and soil microcosms, with degradation rates exceeding 90% within

several days under optimized conditions [8] [9]. The cometabolic degradation capability of some strains,

such as Methylobacterium populi YC-XJ1 which degrades QPE using methanol as a co-substrate, expands

the potential application scenarios for bioremediation strategies [9].

The potential for enzyme-based bioremediation represents an innovative approach for addressing

quizalofop-P-ethyl contamination. Recombinantly expressed esterases such as QpeH and EstWX retain high

catalytic activity and stability, making them suitable for development as biocatalytic additives in

contaminated water or soil treatment systems [3] [8]. Furthermore, the identification of novel metabolites,

including 2-hydroxy-6-chloroquinoxaline and quinoxaline, during microbial degradation provides important

insights for assessing the completeness of degradation and the potential accumulation of transformation

products in bioremediation applications [9].

Analytical Methods for Detection and Quantification

Sample Preparation and Extraction Techniques

The analysis of quizalofop-P-ethyl and its metabolites in environmental samples requires efficient

extraction methods to ensure adequate recovery and minimal matrix interference. For water samples, solid-

phase extraction (SPE) represents the most widely used technique, with Oasis HLB cartridges and Strata X

cartridges demonstrating excellent recovery rates for quizalofop-P-ethyl and its transformation products [5].

The elution of retained compounds typically employs organic solvents such as ethyl acetate, acetonitrile, or

acidified methanol (methanol containing 0.1 M hydrochloric acid), with the specific choice depending on the

analytical method and target compounds.

For soil and plant matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has

been successfully applied for the simultaneous extraction of quizalofop-P-ethyl and related compounds [1].

This approach involves an initial extraction with acetonitrile followed by a cleanup step using dispersive
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solid-phase extraction (d-SPE) with primary secondary amine (PSA) and other sorbents to remove

interfering matrix components. The efficiency of these extraction methods has been validated through

recovery studies, with reported rates typically exceeding 80% for most target compounds in various matrices,

ensuring reliable quantification at environmentally relevant concentrations.

Chromatographic Separation and Detection

The separation and detection of quizalofop-P-ethyl and its metabolites primarily rely on liquid

chromatography coupled to mass spectrometry, with both low- and high-resolution systems being

employed. Reversed-phase C18 columns (150-250 mm × 2.1-4.6 mm, 3-5 μm particle size) provide excellent

separation of the target compounds, with mobile phases typically consisting of methanol-water or

acetonitrile-water mixtures, often with the addition of modifiers such as formic acid or ammonium acetate to

enhance ionization efficiency [5] [4].

High-resolution mass spectrometry (HRMS), particularly Orbitrap technology, has emerged as a powerful

tool for the comprehensive analysis of quizalofop-P-ethyl and its transformation products [5] [4]. This

technique enables not only target analysis but also retrospective screening and non-target analysis through

full-scan data acquisition with high mass accuracy (<5 ppm). The typical detection limits for quizalofop-P-

ethyl and its major metabolites in water matrices range from 0.1 to 1.0 μg/L, with quantification limits

sufficient for monitoring environmental concentrations resulting from normal application scenarios [4].

Sample Collection
(Water, Soil, Plant)

Extraction
(SPE or QuEChERS)

Concentration
and Cleanup

Instrumental Analysis
(LC-HRMS)

Data Processing
(Target & Non-target)

Identification &
Quantification

Click to download full resolution via product page
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Figure 2: General workflow for analysis of quizalofop-P-ethyl and metabolites in environmental samples

Research Gaps and Future Perspectives

Despite significant advances in understanding the environmental fate and degradation pathways of

quizalofop-P-ethyl, several knowledge gaps remain that warrant further investigation. The ecotoxicological

effects of transformation products, particularly the terminal metabolites such as CHQ and PPA, are not fully

characterized, making comprehensive risk assessment challenging [4]. While the parent compound's toxicity

profile is relatively well-documented, the potential for synergistic effects among the mixture of metabolites

present in environmental samples requires more extensive evaluation. Furthermore, the enantioselective

toxicity of quizalofop-P-ethyl and its metabolites toward non-target organisms represents an important

aspect that deserves greater attention in future ecotoxicological studies.

From a bioremediation perspective, the field application of isolated quizalofop-P-ethyl-degrading

microorganisms and enzymes remains largely unexplored [8] [9]. Most studies have focused on laboratory-

scale experiments under optimized conditions, with limited validation in realistic environmental scenarios.

The development of immobilized enzyme systems or engineered microbial strains with enhanced

degradation capabilities could significantly advance the practical application of these biological agents for

remediation purposes. Additionally, the potential for cross-regulation between herbicide degradation and

other metabolic pathways in microbial systems represents a fascinating area for future research, potentially

leading to the discovery of novel regulatory mechanisms and degradation pathways.

The integration of advanced analytical approaches such as non-target screening using high-resolution mass

spectrometry with bioassays could provide deeper insights into the formation and significance of

transformation products [5] [4]. Such integrated approaches would facilitate the identification of previously

unknown metabolites and the assessment of their potential contribution to overall environmental effects.

Finally, long-term monitoring studies investigating the persistence and mobility of quizalofop-P-ethyl and

its metabolites under various real-world application scenarios would strengthen the environmental risk

assessment framework and support the development of more sustainable use patterns for this important

herbicide.

Conclusion
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Quizalofop-P-ethyl demonstrates complex environmental behavior characterized by relatively rapid

dissipation in agricultural soils but increased persistence in low-organic matter substrates such as railway

tracks. The transformation of this herbicide follows conserved pathways across different environmental

compartments, with initial hydrolytic cleavage yielding quizalofop-acid as the primary metabolite, followed

by progressive breakdown of the chloroquinoxaline moiety. The discovery of diverse microbial strains

possessing efficient degradation capabilities, along with the characterization of specific esterases responsible

for the initial hydrolysis, provides promising foundations for the development of targeted bioremediation

strategies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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